molecular formula C6H14N2 B12081856 2-Methylpiperidin-4-amine

2-Methylpiperidin-4-amine

Cat. No.: B12081856
M. Wt: 114.19 g/mol
InChI Key: ROCOIOKGIYJZNN-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-amine is a piperidine derivative featuring a methyl group at the 2-position and an amine group at the 4-position of the six-membered ring. Piperidine derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-methylpiperidin-4-amine

InChI

InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3

InChI Key

ROCOIOKGIYJZNN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 1-Boc-2-methylpiperidin-4-one (2.0 g, 9.38 mmol) is dissolved in methanolic ammonia (~4 N, 200 mL) with 10 mol% palladium on activated carbon (Pd/C). The mixture is hydrogenated at 50 PSI under a hydrogen atmosphere for 60 hours, achieving quantitative yield of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate. The Boc group stabilizes the amine during storage and subsequent reactions, preventing undesired side reactions.

Key Data:

ParameterValue
CatalystPd/C (10 mol%)
SolventMethanolic ammonia (~4 N)
Pressure50 PSI H₂
Time60 hours
Yield100%

This method’s efficiency stems from the chemoselectivity of Pd/C, which reduces the ketone without affecting the Boc group or methyl substituent.

Alternative Synthetic Routes Explored in Patent Literature

Transfer Hydrogenation for Piperidine Functionalization

A patent describing the synthesis of 1-methylpiperidine-4-carboxylic acid (US8697876B2) provides insights into transfer hydrogenation techniques that could hypothetically adapt to this compound synthesis. The process employs formaldehyde and palladium catalysts under ambient pressure to methylate piperidine derivatives. Though this method targets N-methylation, similar strategies might direct C-methylation at the 2-position using tailored substrates.

Hypothetical Adaptation:

  • Substrate: 4-Aminopiperidine

  • Methylation Agent: Formaldehyde or methyl iodide

  • Catalyst: Pd/C or PtO₂

  • Conditions: 90–95°C, aqueous acidic medium

This approach remains speculative, as direct evidence for this compound synthesis via transfer hydrogenation is absent in the reviewed literature.

Comparative Analysis of Methodologies

Efficiency and Scalability

The catalytic hydrogenation route (Section 1) outperforms alternative methods in scalability and yield. The Boc-protected intermediate’s stability allows for easy purification and storage, making it ideal for multi-step syntheses. In contrast, hypothetical transfer hydrogenation approaches face challenges in regioselectivity and require stringent optimization to avoid over-methylation.

Cost and Practical Considerations

Pd/C, though costly, is reusable in hydrogenation reactions, reducing long-term expenses. Methanolic ammonia, a low-cost solvent, further enhances this method’s industrial viability. Conversely, transfer hydrogenation demands precise control over reaction parameters (e.g., temperature, catalyst loading), increasing operational complexity.

Applications and Derivative Syntheses

Pharmaceutical Intermediates

This compound serves as a precursor to κ-opioid receptor antagonists, as evidenced by its use in WO2018170492A1. Here, it undergoes coupling with heterocyclic fragments to modulate receptor binding affinity. The Boc-protected amine’s compatibility with diverse reaction conditions (e.g., Grignard reactions, acylations) underscores its versatility .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1. Medicinal Chemistry

2-Methylpiperidin-4-amine serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug development. For instance, it has been utilized in the synthesis of compounds targeting various neurotransmitter receptors, which are crucial for treating neurological disorders.

1.2. Antitumor Activity

Research indicates that derivatives of this compound exhibit potential antitumor properties. A study highlighted the compound's role in synthesizing hybrid molecules designed to target prostate cancer cells effectively . The ability to modify the piperidine ring enables the design of compounds with enhanced efficacy against cancer cells.

1.3. Treatment of Migraine

The compound has been investigated for its potential in treating migraines through its action on serotonin receptors. Specifically, certain derivatives have been shown to increase the activation of 5-HT_1F receptors, which may alleviate migraine symptoms without causing vasoconstriction, a common side effect associated with other migraine medications .

Synthesis and Mechanisms of Action

2.1. Synthetic Routes

Multiple synthetic pathways have been established for producing this compound and its derivatives. These methods often involve the use of starting materials that can be readily modified to introduce various functional groups, enhancing their pharmacological properties . The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final products.

2.2. Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies suggest that these interactions can lead to significant pharmacological effects, including anxiolytic and antidepressant activities .

Material Science Applications

Beyond pharmaceuticals, this compound is also being explored for applications in materials science. Its unique chemical structure allows it to be integrated into polymers and other materials, potentially enhancing their mechanical properties or introducing new functionalities such as improved biocompatibility or conductivity .

Comparative Analysis of Derivatives

To illustrate the versatility of this compound and its derivatives, the following table summarizes several related compounds along with their notable activities:

Compound Name Structural Features Notable Activities
N-Methylpiperidin-4-aminePiperidine ring with methyl groupCentral nervous system activity
1-(Cyclobutyl)-2-methylpiperidinSimilar piperidine structurePotential analgesic properties
3-PyrrolidinopropanamideContains a pyrrolidine ringAntimicrobial activity
1-(Cyclohexyl)-2-methylpiperidinCyclohexyl substituent on piperidineAntidepressant effects

This table highlights how structural variations can lead to differing biological activities, underscoring the importance of this compound as a scaffold for drug design.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Key Piperidin-4-amine Derivatives and Their Properties
Compound Name Substituents/Modifications Biological Activity/Application Reference
4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) Antileukemic activity (IC₅₀: 0.5–10 μM)
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 4-Methoxyphenyl, phenethyl groups Analgesic potential (opioid receptor interaction)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 4-Chlorobenzyl, methyl groups Pharmaceutical intermediate
1-Acetylpiperidin-4-amine Acetyl group at 1-position Synthetic precursor for drug candidates

Key Observations:

  • Antileukemic Activity: Triazine derivatives with 4-methylpiperidino groups (e.g., 6-(4-fluorophenyl)-substituted compound) exhibit potent antileukemic activity (IC₅₀: 0.5 μM), suggesting that electron-withdrawing substituents enhance bioactivity .
  • Synthetic Utility : Acetylation (e.g., 1-Acetylpiperidin-4-amine) improves stability and facilitates further functionalization in drug synthesis .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight (g/mol) LogP Reference
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 198–200 318.36 2.5
2-Amino-4-methylpyrimidine 150–152 123.15 0.9
1-Acetylpiperidin-4-amine 95–97 156.22 0.2

Insights:

  • Lipophilicity: 4-Methylpiperidino-substituted triazines (LogP ~2.5) are more lipophilic than simpler pyrimidines (LogP ~0.9), influencing membrane permeability .
  • Thermal Stability : Higher melting points in triazine derivatives correlate with crystalline packing and intermolecular hydrogen bonding .

Biological Activity

2-Methylpiperidin-4-amine (also known as MP4A) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the 2-position and an amino group at the 4-position. Its molecular formula is C6H14N2C_6H_{14}N_2, and it has a molecular weight of 114.19 g/mol. The presence of the amino group contributes to its basicity and potential interactions with various biological targets.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to bactericidal effects against various Gram-positive and Gram-negative bacteria.

CompoundTargetIC50 (µM)
MP4ADNA Gyrase5.0
MP4ATopoisomerase IV3.5

The above table summarizes the inhibitory concentrations (IC50) of this compound against key bacterial enzymes, showcasing its potential as an antibacterial agent.

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The compound's mechanism involves disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Fungal StrainInhibition Zone (mm)
Candida albicans15
Aspergillus niger12

The table above presents data on the antifungal activity of this compound, indicating a promising profile against common fungal pathogens.

3. Antioxidant Properties

Recent studies have evaluated the antioxidant capabilities of this compound, revealing its potential to scavenge free radicals and reduce oxidative stress in biological systems. The compound demonstrated significant radical scavenging activity compared to standard antioxidants at tested concentrations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : By binding to the active site of DNA gyrase, it prevents the enzyme from introducing negative supercoils into DNA, a necessary step for DNA replication.
  • Topoisomerase IV Interaction : Similar to its action on DNA gyrase, it inhibits topoisomerase IV, disrupting the decatenation process required for proper chromosome segregation during cell division.
  • Ergosterol Biosynthesis Disruption : In fungi, it interferes with enzymes involved in ergosterol synthesis, leading to compromised cell membrane integrity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study conducted on Staphylococcus aureus demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.
  • Fungal Infections : Clinical evaluations showed that patients treated with antifungal agents containing derivatives of piperidine exhibited improved outcomes in cases of resistant fungal infections.

Q & A

Q. What are the established synthetic routes for 2-Methylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-aminopiperidine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can yield this compound. Temperature control (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity to >95% .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group integration and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₆H₁₄N₂).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding interactions with biological targets .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:
  • A scaffold for designing CNS-targeting drugs (e.g., dopamine receptor modulators).
  • A precursor for synthesizing analogs via functional group interconversion (e.g., introducing sulfonamide or fluorinated groups) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding affinities to receptors (e.g., σ-1 receptors) by analyzing ligand-receptor docking.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic substitutions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across cell lines (HEK293 vs. SH-SY5Y) to control for variability.
  • Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from differential metabolism .

Q. How can enantiomeric purity of this compound be achieved, and why is it critical for pharmacological studies?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps. Enantiopure forms often exhibit distinct binding kinetics to targets like monoamine transporters .

Q. What are the best practices for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks.
  • Analytical Monitoring : Track decomposition via LC-MS and identify degradation products (e.g., N-oxide formation) .

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